molecular formula C21H22N2O2S B4265100 N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide

Cat. No. B4265100
M. Wt: 366.5 g/mol
InChI Key: OLJNLJDRPRIFRL-UHFFFAOYSA-N
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Description

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide, also known as PHT-427, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. This compound has been shown to inhibit the activity of several proteins that are involved in cancer development and progression, making it a promising candidate for further research.

Mechanism of Action

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide works by inhibiting the activity of several key proteins that are involved in cancer development and progression. Specifically, it inhibits the activity of Akt, PDK1, and mTORC1. Inhibition of these proteins can lead to apoptosis in cancer cells, making N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide a promising candidate for cancer therapy.
Biochemical and Physiological Effects
Studies have shown that N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide can induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth in animal models of cancer. Additionally, N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide is its low toxicity profile, which makes it a safe compound to use in lab experiments. Additionally, its ability to induce apoptosis in cancer cells makes it a promising candidate for cancer therapy. However, one limitation of N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide is that it has not yet been tested in clinical trials, so its efficacy in humans is not yet known.

Future Directions

There are several future directions for research on N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide. One area of focus could be the development of more potent analogs of N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide that could be used in cancer therapy. Additionally, further studies could be done to investigate the mechanism of action of N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide and its effects on other proteins involved in cancer development and progression. Finally, clinical trials could be conducted to determine the efficacy of N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide in humans.

Scientific Research Applications

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide has been studied extensively for its potential use as an anti-cancer agent. It has been shown to inhibit the activity of several key proteins that are involved in cancer development and progression, including Akt, PDK1, and mTORC1. Inhibition of these proteins can lead to apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-4-13-25-18-11-9-17(10-12-18)20(24)23-21-22-19(15(3)26-21)16-7-5-14(2)6-8-16/h5-12H,4,13H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJNLJDRPRIFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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